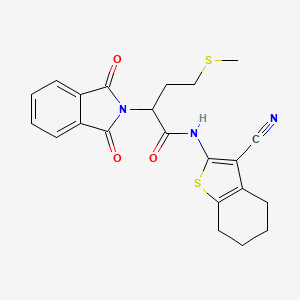![molecular formula C21H25N3O4 B10881096 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B10881096.png)
2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate is a complex organic compound that features a pyridine ring substituted with a methyl group and an amino group, an oxoethyl group, and a phenylcarbonyl group attached to a leucinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 4-methylpyridin-2-amine: This can be synthesized by the reaction of 4-methylpyridine with ammonia under high pressure and temperature.
Coupling with oxoethyl group: The 4-methylpyridin-2-amine is then reacted with an oxoethylating agent, such as ethyl chloroformate, in the presence of a base like triethylamine.
Formation of N-(phenylcarbonyl)leucinate: Leucine is reacted with phenyl isocyanate to form N-(phenylcarbonyl)leucinate.
Final Coupling: The intermediate compounds are then coupled together under controlled conditions, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-methylpyridine: A simpler analog that lacks the oxoethyl and phenylcarbonyl groups.
N-(phenylcarbonyl)leucine: Lacks the pyridine ring and oxoethyl group.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a piperidine ring instead of the leucinate moiety.
Uniqueness
2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyridine ring, oxoethyl group, and phenylcarbonyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H25N3O4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
[2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylpentanoate |
InChI |
InChI=1S/C21H25N3O4/c1-14(2)11-17(23-20(26)16-7-5-4-6-8-16)21(27)28-13-19(25)24-18-12-15(3)9-10-22-18/h4-10,12,14,17H,11,13H2,1-3H3,(H,23,26)(H,22,24,25) |
Clé InChI |
HPRMBWOUJFVNKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)COC(=O)C(CC(C)C)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-ethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10881016.png)
![4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B10881025.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10881027.png)
![4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881031.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine](/img/structure/B10881039.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B10881045.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10881046.png)
![N-(4-methoxyphenyl)-2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxamide](/img/structure/B10881053.png)

![7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881058.png)
![1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10881061.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane](/img/structure/B10881072.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B10881075.png)
